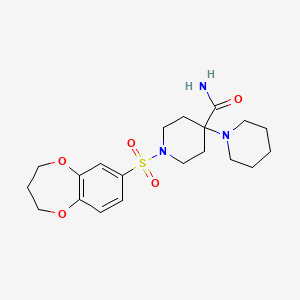

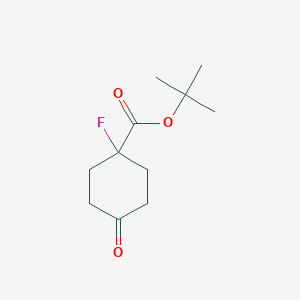

![molecular formula C19H16N4O5S B2500389 5-( ( (1-(2-メトキシフェニル)-4-オキソ-4,5-ジヒドロ-1H-ピラゾロ[3,4-d]ピリミジン-6-イル)チオ)メチル)フラン-2-カルボン酸メチル CAS No. 921475-72-1](/img/structure/B2500389.png)

5-( ( (1-(2-メトキシフェニル)-4-オキソ-4,5-ジヒドロ-1H-ピラゾロ[3,4-d]ピリミジン-6-イル)チオ)メチル)フラン-2-カルボン酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, methyl 5-(((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate, is a complex organic molecule that appears to be related to various heterocyclic compounds synthesized for the purpose of studying their chemical and physical properties, as well as their potential applications in various fields such as pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that may include the use of relay catalysis or other advanced synthetic techniques. For instance, the synthesis of methyl 4-aminopyrrole-2-carboxylates was achieved through a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, using a FeCl2/Et3N binary catalytic system . Similarly, the synthesis of novel 5,5'-carbonyl-bis(5,6-dihydro-4H-furo- and thieno-[2,3-c]pyrrol-4-ones) was reported starting from methyl 2-(2-methoxy-2-oxoethyl) thiophene- and furan-3-carboxylate, involving regiospecific conversion of ester functionalities and subsequent cyclization .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray diffraction. For example, the structure of a 5-(5-nitro furan-2-ylmethylen) compound was determined by FT-IR, 1H and 13C NMR spectroscopy, and X-ray powder diffraction, revealing a triclinic space group and specific bond angles and lengths . Density functional theory (DFT) calculations are often used to complement experimental findings and provide deeper insights into the electronic structure of these molecules .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by their functional groups and molecular structure. For instance, the presence of ester groups in the molecule can lead to reactions such as ester migration, as seen in the rearrangement of a Diels–Alder adduct of a furan . The introduction of substituents can be achieved through nucleophilic reactions, as demonstrated in the synthesis of methyl 4-aminopyrrole-2-carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their optical properties, are often studied using UV-vis absorption and fluorescence spectroscopy. The absorption maxima and emission spectra can vary depending on the substituents present in the molecule, and these properties can be influenced by solvent polarity . Such studies are crucial for understanding the potential applications of these compounds in optical materials or as fluorescent probes.

科学的研究の応用

- インドールの誘導体は、抗ウイルス性を示すことが実証されています。たとえば:

- インドールの誘導体のいくつかは、可逆的なフォトクロミズムを示し、UV/可視光にさらされると無色から青色に遷移します . この特性は、材料科学やオプトエレクトロニクス分野で応用が見込まれます。

- 分子ドッキング研究では、インドールの誘導体が潜在的な抗HIV剤として探求されています。 さらなる研究により、その有効性と作用機序が明らかになる可能性があります .

- 化合物のヘテロ環状構造を考慮すると、結核菌 (MTB) に対する活性を評価する価値があるかもしれません。 インドールの誘導体は、抗結核効果について研究されています .

抗ウイルス活性

フォトクロミック特性

抗HIV活性

抗結核の可能性

要約すると、この多面的な化合物は、ウイルス学からがん研究まで、さまざまな分野で有望です。研究者は、その潜在能力を深く探求し、新規の治療応用を明らかにする必要があります。 🌟

作用機序

Target of Action

Similar compounds such as indole derivatives and triazole-pyrimidine hybrids have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . A molecular docking study showed that these compounds have favorable interactions with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The compound likely affects several biochemical pathways, given its potential broad-spectrum biological activities. For instance, similar compounds have been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways are crucial in various cellular processes, including cell survival, inflammation, and immune responses.

Pharmacokinetics

The degree of lipophilicity of similar compounds allows them to diffuse easily into cells , which could impact their bioavailability.

Result of Action

The result of the compound’s action could be diverse, given its potential broad-spectrum biological activities. For instance, similar compounds have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

特性

IUPAC Name |

methyl 5-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanylmethyl]furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O5S/c1-26-14-6-4-3-5-13(14)23-16-12(9-20-23)17(24)22-19(21-16)29-10-11-7-8-15(28-11)18(25)27-2/h3-9H,10H2,1-2H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEMWJNJLXRFJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC4=CC=C(O4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine](/img/structure/B2500310.png)

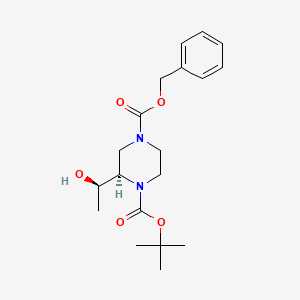

![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2500312.png)

![N-[(4-Methoxyphenyl)methyl]but-3-enamide](/img/structure/B2500314.png)

![2-((6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2500315.png)

![ethyl 2-[(E)-2-anilinoethenyl]-5-oxochromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2500317.png)

![methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate](/img/structure/B2500319.png)

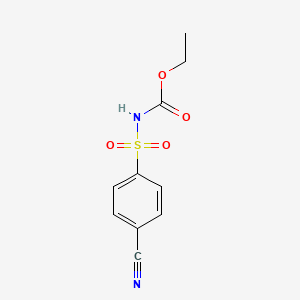

![3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2500325.png)